6-(4-aminopiperidin-1-yl)-N,N,2-trimethylpyrimidin-4-amine 6-(4-aminopiperidin-1-yl)-N,N,2-trimethylpyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 1903739-86-5
VCID: VC3186824
InChI: InChI=1S/C12H21N5/c1-9-14-11(16(2)3)8-12(15-9)17-6-4-10(13)5-7-17/h8,10H,4-7,13H2,1-3H3
SMILES: CC1=NC(=CC(=N1)N(C)C)N2CCC(CC2)N
Molecular Formula: C12H21N5
Molecular Weight: 235.33 g/mol

6-(4-aminopiperidin-1-yl)-N,N,2-trimethylpyrimidin-4-amine

CAS No.: 1903739-86-5

Cat. No.: VC3186824

Molecular Formula: C12H21N5

Molecular Weight: 235.33 g/mol

* For research use only. Not for human or veterinary use.

6-(4-aminopiperidin-1-yl)-N,N,2-trimethylpyrimidin-4-amine - 1903739-86-5

Specification

CAS No. 1903739-86-5
Molecular Formula C12H21N5
Molecular Weight 235.33 g/mol
IUPAC Name 6-(4-aminopiperidin-1-yl)-N,N,2-trimethylpyrimidin-4-amine
Standard InChI InChI=1S/C12H21N5/c1-9-14-11(16(2)3)8-12(15-9)17-6-4-10(13)5-7-17/h8,10H,4-7,13H2,1-3H3
Standard InChI Key HGLZURXSMXVAOR-UHFFFAOYSA-N
SMILES CC1=NC(=CC(=N1)N(C)C)N2CCC(CC2)N
Canonical SMILES CC1=NC(=CC(=N1)N(C)C)N2CCC(CC2)N

Introduction

6-(4-aminopiperidin-1-yl)-N,N,2-trimethylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential pharmacological properties. This compound belongs to a broader class of pyrimidine derivatives, which are significant in medicinal chemistry and drug development due to their diverse biological activities. The compound's structure incorporates a piperidine moiety and a trimethylpyrimidine framework, suggesting potential interactions with biological targets.

Synthesis and Chemical Reactivity

The synthesis of 6-(4-aminopiperidin-1-yl)-N,N,2-trimethylpyrimidin-4-amine can be approached through various chemical methods. While specific reaction conditions and yields are typically detailed in scientific literature or patents related to similar compounds, the synthesis generally involves forming the pyrimidine core and then attaching the piperidine moiety.

Chemical Reactivity

The chemical reactivity of this compound involves interactions typical of organic amines and pyrimidine derivatives. These reactions depend on experimental conditions and specific reagents used, often involving nucleophilic substitutions or additions due to the presence of nitrogen atoms in the pyrimidine ring.

Potential Applications

  • Pharmacological Properties: The compound's unique structure suggests potential applications in drug discovery, particularly in targeting specific biological pathways or receptors.

  • Therapeutic Applications: Research may focus on its efficacy in various therapeutic areas, including neurological or oncological applications, given the biological activity of similar pyrimidine derivatives.

Mechanism of Action

The mechanism of action for compounds like 6-(4-aminopiperidin-1-yl)-N,N,2-trimethylpyrimidin-4-amine typically involves interaction with biological targets, such as enzymes or receptors. Data supporting these mechanisms would generally come from pharmacological studies and assays evaluating the compound's efficacy and safety profiles.

Future Directions

Future research should focus on synthesizing the compound efficiently, evaluating its biological activity through in vitro and in vivo assays, and exploring its potential therapeutic applications. Additionally, structural modifications could be explored to enhance its pharmacokinetic and pharmacodynamic properties.

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